molecular formula C15H15NO3 B2975871 Prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate CAS No. 2380042-17-9

Prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Cat. No. B2975871
CAS RN: 2380042-17-9
M. Wt: 257.289
InChI Key: BTVALJOXUUZHLD-UHFFFAOYSA-N
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Description

Prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, also known as PBOX-15, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PBOX-15 is a synthetic compound that has been shown to have promising effects in various research fields, including cancer research, neuroscience, and drug discovery.

Scientific Research Applications

Heterocyclic Derivative Syntheses

A study by Bacchi et al. (2005) investigated the catalytic reactions of prop-2-ynyl alpha-ketoesters, leading to the synthesis of various heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This research highlights the utility of prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in synthesizing complex molecular structures through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Photocarboxylation of Benzylic C–H Bonds

In the context of sustainable chemistry, Meng et al. (2019) demonstrated a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, producing 2-arylpropionic acids. This metal-free approach offers a novel application for compounds related to this compound in carbon dioxide fixation and functionalization of organic molecules (Meng, Schirmer, Berger, Donabauer, & König, 2019).

Coordination Reactions and Synthesis

Another study focused on the synthesis and coordination reactions of benzofuro[3,2-c]pyridine derivatives, showcasing the versatility of this compound-related compounds in the construction of complex coordination compounds and their potential applications in material science and catalysis (Mojumdar, Šimon, & Krutošíková, 2009).

Catalytic Activities in Arylation

The research by Chen and Yang (2018) on N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes reveals the catalytic efficiency of these complexes in the arylation of (benzo)oxazoles, indicating the potential of this compound derivatives in facilitating complex catalytic reactions (Chen & Yang, 2018).

Synthesis of Highly Functionalized Molecules

A study by Aboelnaga et al. (2016) demonstrated the synthesis of highly functionalized molecules through regioselective reactions, further emphasizing the role of this compound derivatives in the creation of complex and biologically relevant compounds (Aboelnaga, Hagar, & Soliman, 2016).

properties

IUPAC Name

prop-2-ynyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-8-19-15(18)13-9-14(17)16(11-13)10-12-6-4-3-5-7-12/h1,3-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVALJOXUUZHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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